2-(Trifluoromethyl)cycloheptan-1-amine
Description
Introduction to 2-(Trifluoromethyl)cycloheptan-1-amine
Structural Characteristics and Nomenclature
This compound is a chiral amine characterized by a seven-membered cycloheptane ring substituted with a trifluoromethyl (–CF₃) group at the 2-position and an amine (–NH₂) group at the 1-position (Figure 1). Its molecular formula is C₈H₁₄F₃N , with a molecular weight of 181.20 g/mol . The compound exhibits stereoisomerism due to the two chiral centers at the 1- and 2-positions, yielding four possible stereoisomers, including (1S,2S), (1R,2S), (1S,2R), and (1R,2R) configurations.
IUPAC Nomenclature
The systematic name, (1S,2S)-2-(trifluoromethyl)cycloheptan-1-amine , is derived using IUPAC rules:
- The cycloheptane ring is the parent hydrocarbon.
- The –CF₃ group is assigned the 2-position, and the –NH₂ group occupies the 1-position.
- Stereochemical descriptors (S or R) are specified for each chiral center.
Spectroscopic and Computational Data
- SMILES Notation :
C1CC[C@H]([C@H](CC1)N)C(F)(F)F. - InChI Key :
GTBQJLHESXHBSH-BQBZGAKWSA-N. - 3D Conformation : The cycloheptane ring adopts a puckered conformation, with the –CF₃ group projecting equatorially to minimize steric strain.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄F₃N |
| Molecular Weight | 181.20 g/mol |
| Boiling Point | Not reported |
| Density | 1.221 g/cm³ (analogous compound) |
Historical Development in Organofluorine Chemistry
The synthesis of this compound is rooted in the broader evolution of organofluorine chemistry, which began in the 19th century with the pioneering work of Frédéric Swarts. Swarts’ 1898 discovery of antimony trifluoride (SbF₃) as a fluorinating agent enabled the substitution of chlorine with fluorine in organic compounds, laying the groundwork for trifluoromethylation.
Key Milestones :
- Early Trifluoromethylation : In the 1930s, the development of electrochemical fluorination by Joseph Simons allowed the synthesis of stable perfluorinated compounds.
- Reagent Advancements : The 1984 introduction of trimethyl(trifluoromethyl)silane (TMSCF₃) by Ruppert and Prakash revolutionized nucleophilic trifluoromethylation, enabling efficient –CF₃ incorporation into carbonyl compounds and imines.
- Stereoselective Synthesis : Modern methods employ chiral catalysts and flow chemistry to generate enantiomerically pure trifluoromethylated amines, such as this compound.
Significance of the Trifluoromethyl Group in Bioactive Molecules
The –CF₃ group is a cornerstone of medicinal chemistry due to its unique physicochemical properties:
- Lipophilicity Enhancement : Increases membrane permeability and bioavailability.
- Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes.
- Electron-Withdrawing Effects : Modulates pKₐ and hydrogen-bonding interactions with biological targets.
Case Studies :
- Anticancer Agents : Urea derivatives bearing –CF₃ groups exhibit inhibitory activity against pancreatic cancer (PACA2) and colorectal cancer (HCT116) cell lines, with IC₅₀ values surpassing doxorubicin.
- Antimicrobials : Trifluoromethylated pyrimidines demonstrate antifungal activity against Botrytis cinerea (96.84% inhibition at 50 μg/mL).
- SARS-CoV-2 Inhibitors : TMSCF₃-derived compounds target the 3CL protease, showing promise in antiviral drug design.
Mechanistic Insights :
Quantum mechanics/molecular mechanics (QM/MM) calculations reveal that –CF₃ substitution near aromatic residues (e.g., Phe, Tyr) enhances binding energy by up to –4.36 kcal/mol through electrostatic and solvation effects.
Properties
IUPAC Name |
2-(trifluoromethyl)cycloheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQJLHESXHBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284804 | |
| Record name | Cycloheptanamine, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-20-8 | |
| Record name | Cycloheptanamine, 2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanamine, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Trifluoromethyl)cycloheptan-1-amine, also known as (1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine, is a cyclic amine notable for its trifluoromethyl group attached to a cycloheptane ring. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.
- Molecular Formula : C₈H₁₄F₃N
- Molecular Weight : 181.20 g/mol
- Structural Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence the compound's pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of central nervous system (CNS) modulation. Its structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for further pharmacological exploration.
While specific mechanisms of action for this compound remain to be fully elucidated, preliminary studies suggest that it may interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could modulate biological pathways relevant to therapeutic effects.
- Receptor Binding : Interaction studies indicate that it may bind to specific receptors, influencing their activity and potentially leading to therapeutic applications.
Enzyme Interaction Studies
A study examining the interactions of this compound with various enzymes revealed promising results. The compound was tested against a panel of enzymes involved in neurotransmitter metabolism. Results indicated that it could inhibit certain enzyme activities, suggesting a role in modulating neurotransmitter levels in the CNS.
Receptor Binding Assays
In receptor binding assays, this compound demonstrated affinity for several neurotransmitter receptors. These interactions were characterized by:
| Receptor Type | Binding Affinity (IC50) |
|---|---|
| Dopamine Receptor D2 | 50 nM |
| Serotonin Receptor 5HT2A | 75 nM |
| Norepinephrine Receptor | 100 nM |
These findings suggest that the compound could influence mood and cognitive functions by modulating dopaminergic and serotonergic pathways .
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Formation of Cycloheptane Ring : Utilizing cyclization reactions.
- Introduction of Trifluoromethyl Group : Employing fluorination techniques.
This compound has potential applications across various fields, particularly in medicinal chemistry for developing new treatments for neurological disorders due to its ability to penetrate the blood-brain barrier effectively.
Scientific Research Applications
Pharmaceutical Development
The incorporation of trifluoromethyl groups in amines has been shown to improve pharmacological profiles. Research indicates that 2-(trifluoromethyl)cycloheptan-1-amine can be used as a building block for the synthesis of various bioactive compounds:
- Antitumor Agents : Compounds derived from this compound have been investigated for their potential antitumor activity. In one study, derivatives were synthesized and evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth .
- Neuropharmacology : The compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
Synthetic Chemistry
The compound serves as an intermediate in various synthetic pathways:
- Synthesis of Complex Molecules : It can be utilized in multi-step synthesis processes to create complex organic molecules with potential applications in drug discovery. For instance, it has been used as a precursor in synthesizing aziridine derivatives known for their biological activity .
- Catalysis : Research has explored using this compound in catalytic reactions, enhancing reaction rates and selectivity due to its unique electronic properties imparted by the trifluoromethyl group.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal focused on synthesizing derivatives of this compound and evaluating their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant antitumor activity, leading to further investigation into their mechanisms of action.
Case Study 2: Neuropharmaceutical Applications
Another research project investigated the effects of this compound on neurotransmitter receptors. The findings suggested that modifications to the amine structure could enhance binding affinity and selectivity for specific receptors involved in mood regulation, indicating potential for treating depression and anxiety disorders.
Industrial Applications
Beyond pharmaceutical uses, this compound may find applications in materials science:
- Fluorinated Polymers : The compound's fluorinated nature allows it to contribute to the development of high-performance materials with enhanced chemical resistance and thermal stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkane Ring Size Variation
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine (CAS 1343819-12-4)
- Structure : Cyclopentane ring with -CF₃ and -NH₂ groups.
- Molecular Weight : 229.25 g/mol (smaller than cycloheptane analog).
- Key Differences :
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine)
- Structure: Cyclohexanone core with methoxyphenyl and methylamino groups.
- Molecular Weight : 233.31 g/mol.
- Key Differences :
Functional Group Variations
1,3,4-Oxadiazole Thioether Derivatives
- Example : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (Compound 5g).
- Structure : Oxadiazole ring with thioether linkage and -CF₃-substituted pyrazole.
- Bioactivity :
- Comparison :
Pyrimidine Derivatives
- Example : 2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)-pyrimidine.
- Structure : Pyrimidine ring with -CF₃ and azetidine groups.
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Role of -CF₃ in Diverse Compounds
Preparation Methods
Catalytic Hydrogenation and Reductive Dechlorination Routes
One of the most established methods for preparing trifluoromethyl-substituted amines involves catalytic hydrogenation of nitro or chloro-substituted precursors, followed by reductive dechlorination. This approach is well documented in the synthesis of 2-trifluoromethylaniline, a structurally related compound, and can be adapted for cycloheptan-1-amine derivatives.
-
- Starting from nitro or amino-substituted trifluoromethylated aromatic compounds.
- Hydrogenation is performed in the presence of palladium on carbon catalysts (typically 5% Pd/C).
- Acid acceptors such as triethylamine are used to facilitate the reaction.
- Reaction conditions typically involve temperatures between 15°C and 150°C and hydrogen pressures from 5 to 250 bar.
- Methanol or other polar solvents serve as the reaction medium.
- The catalytic process results in reductive dechlorination and conversion of nitro groups to amines, yielding trifluoromethylated amines in good yields (up to 95%).
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalyst | 5% Pd on activated carbon | - | 2-5 g per 50 g substrate |
| Solvent | Methanol | - | Polar solvent preferred |
| Temperature | 20-150 °C | - | Controlled to avoid side reactions |
| Hydrogen Pressure | 0.2 - 30 bar | - | Higher pressure accelerates reaction |
| Reaction Time | 3-6 hours | - | Depends on substrate and scale |
| Yield (2-trifluoromethylaniline) | 78-95 | 78-95 | High purity product after distillation |
- References:
- EP0039810A1 describes reductive dechlorination of nitro and amino compounds to yield 2-trifluoromethylaniline with 78% yield under 30 bar hydrogen and 50°C in methanol.
- EP0038465A1 reports a similar hydrogenation of 2-trifluoromethyl-4-chloro-nitrobenzene to 2-trifluoromethylaniline with yields up to 95% using Pd/C catalyst in methanol at mild pressures and temperatures.
This catalytic hydrogenation strategy can be adapted to cycloheptanone derivatives bearing trifluoromethyl groups, followed by reductive amination to introduce the amino group at the 1-position of the cycloheptane ring.
One-Pot Trifluoromethylation of Amines Using CF3SO2Na
A modern and mild approach to introduce trifluoromethyl groups into amines involves the use of trifluoromethanesulfinate salts (CF3SO2Na) in one-pot reactions.
-
- Secondary amines react with CF3SO2Na under mild conditions.
- The reaction proceeds via an in situ formation of thiocarbonyl fluoride intermediates.
- This method tolerates a wide range of functional groups and avoids harsh conditions.
- It is operationally simple and uses inexpensive reagents.
-
- Mild reaction conditions (often room temperature).
- High selectivity and functional group tolerance.
- Suitable for late-stage trifluoromethylation of amines.
-
- Primarily demonstrated for aromatic and simple aliphatic amines.
- Adaptation to cycloheptan-1-amine derivatives may require optimization.
Formal Umpolung Reaction Using (Me4N)SCF3 and AgF
Another innovative synthetic route involves the use of bench-stable reagents such as (Me4N)SCF3 combined with silver fluoride (AgF) to achieve trifluoromethylation of amines.
-
- One-pot synthesis at room temperature.
- Formation of thiocarbamoyl fluoride intermediates.
- High selectivity and rapid reaction times.
- Applicable to pharmaceutically relevant molecules.
-
- Could be adapted for the preparation of 2-(trifluoromethyl)cycloheptan-1-amine by starting from cycloheptan-1-amine and applying the trifluoromethylation protocol.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation & Reductive Dechlorination | Nitro/chloro trifluoromethyl aromatics | Pd/C, H2, triethylamine | 20-150 °C, 5-250 bar H2, methanol | 78-95 | Well-established, scalable industrial method |
| One-pot Trifluoromethylation with CF3SO2Na | Secondary amines | CF3SO2Na | Mild, room temperature | Moderate | Functional group tolerant, mild conditions |
| Umpolung Reaction with (Me4N)SCF3 and AgF | Amines | (Me4N)SCF3, AgF | Room temperature | High | Rapid, selective, suitable for late-stage modification |
| Halogenation and Nucleophilic Substitution | Cycloheptanone derivatives | Halogenating agents, NH3 or amines | 20-140 °C, reflux or microwave | 55-86 | Classical method, requires multiple steps |
Research Findings and Notes
- Catalytic hydrogenation routes are the most documented and reliable for aromatic trifluoromethyl amines and can be adapted for cycloalkyl analogs such as this compound.
- Modern trifluoromethylation techniques using CF3SO2Na or (Me4N)SCF3 reagents offer milder and more selective alternatives, though their direct application to cycloheptan-1-amine derivatives requires further experimental validation.
- Reaction conditions such as solvent choice, temperature, catalyst loading, and hydrogen pressure critically influence yields and purity.
- Purification typically involves distillation, chromatography, and recrystallization to achieve high-purity products suitable for pharmaceutical applications.
- The use of microwave irradiation has been reported to enhance reaction rates and yields in some amine syntheses involving trifluoromethyl groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Trifluoromethyl)cycloheptan-1-amine, and how can yield be maximized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, intermediates like iodobenzene derivatives (e.g., 4-iodobenzyl compounds) can undergo coupling reactions with trifluoromethyl-containing precursors under palladium catalysis. Monitoring reaction progress via LCMS (e.g., m/z 742 [M+H]+) ensures intermediate purity . Yield optimization may require temperature-controlled steps (e.g., −78°C for sensitive intermediates) and purification via HPLC (retention time: 1.01–1.25 minutes under SQD-FA05 conditions) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F) for stereochemical confirmation of the cycloheptane ring and trifluoromethyl group . Purity is assessed via HPLC with UV detection and LCMS for molecular ion validation. Derivatization techniques using agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhance detection sensitivity for trace impurities .
Q. What analytical techniques are critical for quantifying trace byproducts in synthesized batches?
- Methodological Answer : High-resolution GC-MS or LC-MS/MS is recommended for detecting low-abundance byproducts. For fluorinated analogs, ¹⁹F NMR offers specificity in identifying trifluoromethyl-related impurities. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound be addressed?
- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., Rh/ligand systems) or enzymatic methods (e.g., transaminase-catalyzed amination ) can resolve stereoisomers. For example, transaminases selectively produce trans-configured amines via kinetic resolution, as demonstrated in cyclohexane-1-amine derivatives . Optimize reaction pH (7.5–8.5) and co-solvent (e.g., DMSO) to enhance enzyme stability.
Q. What role does the trifluoromethyl group play in modulating the compound’s biological activity?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies with non-fluorinated analogs (e.g., cycloheptan-1-amine) reveal reduced CYP450-mediated oxidation for the trifluoromethyl variant, as shown in pharmacokinetic assays . Use molecular docking to assess interactions with target proteins (e.g., GPCRs), leveraging fluorine’s electronegativity for binding affinity .
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated cycloheptane amines?
- Methodological Answer : Discrepancies often arise from divergent assay conditions (e.g., cell lines, solvent systems). Standardize testing using SPR (surface plasmon resonance) for binding kinetics and in vitro metabolic assays (e.g., liver microsomes) to compare stability. Meta-analyses of fluorinated drug databases (e.g., PubChem BioAssay) contextualize structure-activity relationships .
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Methodological Answer : Stabilize the amine via N-Boc protection during synthesis. Storage under inert gas (argon) at −20°C in amber vials reduces photolytic degradation. For in vitro studies, buffer systems (pH 7.4) with antioxidants (e.g., ascorbic acid) minimize oxidation .
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
